molecular formula C22H19N3O3 B3995276 2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

Cat. No.: B3995276
M. Wt: 373.4 g/mol
InChI Key: JLYCXUBBXSJPNJ-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . They are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with isocyanates, carbamates, or carbon disulfide . The specific synthesis route can vary depending on the desired substituents on the quinazolinone core .


Molecular Structure Analysis

Quinazolinones have a bicyclic structure with a benzene ring fused to a pyrimidine ring. The pyrimidine ring contains two nitrogen atoms and can have various substituents attached to it .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that a quinazolinone compound can undergo depend on its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a quinazolinone compound depend on its specific structure. Some general properties of quinazolinones include high thermal stability and good solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain . This can be beneficial in conditions where inflammation is a key factor, such as arthritis or certain types of cancer.

Safety and Hazards

The safety and hazards associated with a quinazolinone compound depend on its specific structure. Some quinazolinones are used as pharmaceuticals and are safe for human consumption in therapeutic doses, while others may be toxic .

Future Directions

Research into quinazolinones is ongoing, with many studies focusing on the development of new synthetic routes and the discovery of new biological activities. Future research may also focus on improving the safety and efficacy of quinazolinone-based drugs .

Properties

IUPAC Name

2-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c23-20(26)14-28-17-12-10-15(11-13-17)21-24-19-9-5-4-8-18(19)22(27)25(21)16-6-2-1-3-7-16/h1-13,21,24H,14H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYCXUBBXSJPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
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2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
Reactant of Route 6
2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide

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